

Commercial availability of (R)-1-Boc-3-pyrrolidinemethanol

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Compound of Interest

Compound Name: (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B043092

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An In-depth Technical Guide to (R)-1-Boc-3-pyrrolidinemethanol: Commercial Availability, Synthesis, and Application

Abstract

(R)-1-Boc-3-pyrrolidinemethanol (CAS No. 127945-59-7) is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a stereodefined pyrrolidine scaffold, a protected amine, and a reactive primary alcohol, make it an invaluable intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its commercial landscape, prevalent synthetic strategies, critical applications, and the rigorous quality control protocols necessary to ensure its suitability for research and development.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in pharmacology, forming the core of numerous natural products and FDA-approved drugs.^{[1][2]} Its non-planar, sp³-rich structure provides an ideal framework for creating molecules with precise three-dimensional orientations, which is critical for selective interaction with biological targets.^[1]

(R)-1-Boc-3-pyrrolidinemethanol, specifically, offers three key strategic advantages to the synthetic chemist:

- **Defined Stereochemistry:** The (R)-configuration at the C3 position is fixed, allowing for the direct introduction of a specific chiral center into a target molecule, which is fundamental for efficacy and reducing off-target effects.
- **Orthogonal Protection:** The tert-butyloxycarbonyl (Boc) group provides robust protection for the ring nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions. This allows for selective manipulation of the hydroxyl group.^[3]
- **Versatile Functional Handle:** The primary hydroxymethyl (-CH₂OH) group is a versatile functional handle for a variety of chemical transformations, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution.

These attributes make it a sought-after intermediate in the synthesis of novel therapeutics targeting a range of conditions, from neurological disorders to infectious diseases.^{[4][5]}

Commercial Availability and Supplier Specifications

(R)-1-Boc-3-pyrrolidinemethanol is readily available from numerous fine chemical suppliers catering to the research and bulk pharmaceutical markets. While availability is widespread, specifications can vary, making careful supplier selection essential. Researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing purity, stereochemical integrity, and residual solvent levels.

Below is a comparative summary of typical specifications from leading chemical vendors.

Specification	Typical Range	Analytical Method	Rationale & Importance
Purity	>97.0% to >98.0%	Gas Chromatography (GC) or HPLC	Ensures the absence of process-related impurities that could interfere with subsequent reactions or introduce unwanted byproducts.[6]
Appearance	White to Off-white/Yellow Solid or Oil	Visual Inspection	A significant deviation from white may indicate the presence of impurities or degradation products.
Optical Rotation	Varies (e.g., $[\alpha]^{20}_D$ specific value)	Polarimetry	Confirms the bulk enantiomeric purity of the material. The sign and magnitude are critical for verifying the correct (R)-enantiomer.[7][8]
Identity	Conforms to Structure	^1H NMR, ^{13}C NMR	Provides unambiguous confirmation of the chemical structure, ensuring the correct starting material is being used.[8]

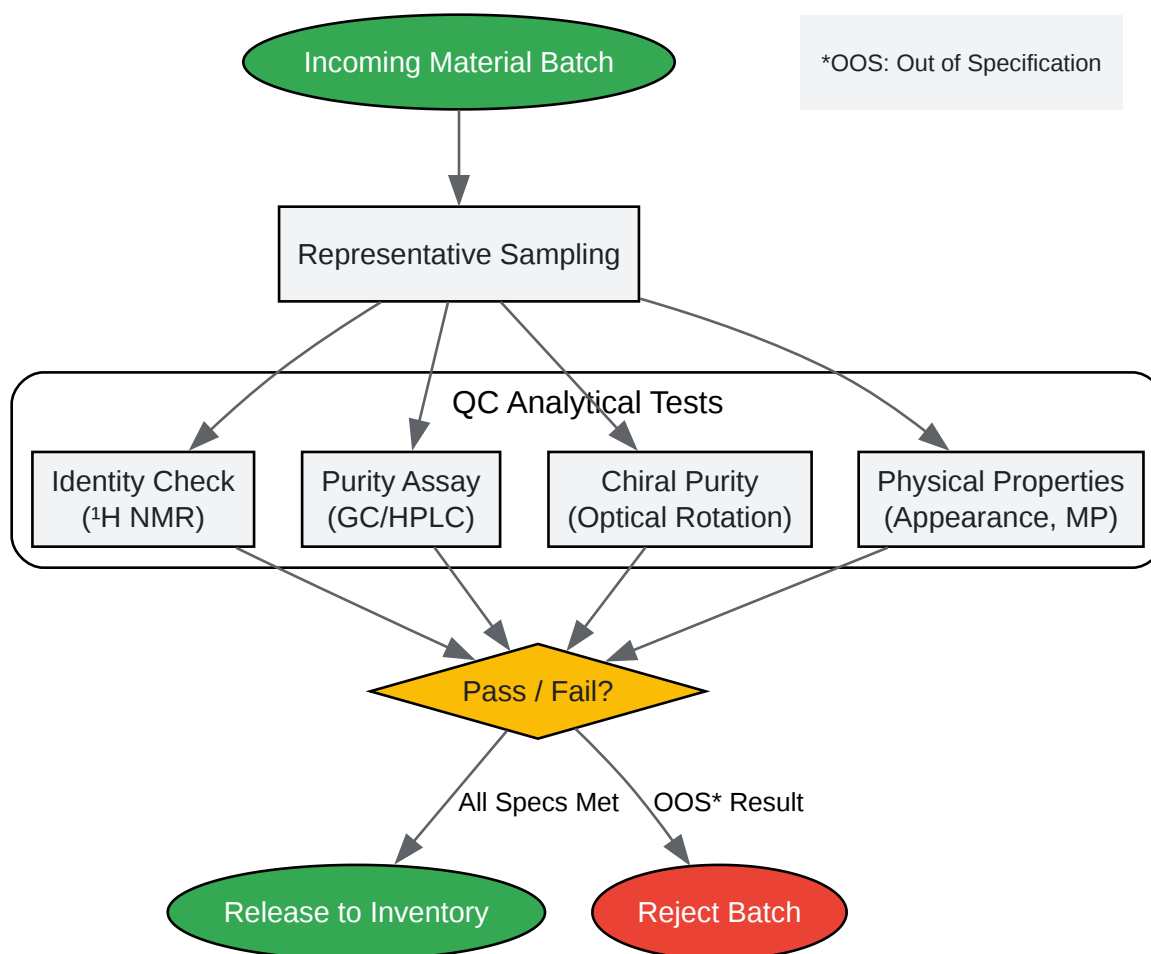
Melting Point	60-68 °C	Capillary Melting Point Apparatus	A sharp melting range is indicative of high purity. A broad or depressed range suggests the presence of impurities.[6][7]
Storage	2-8°C or Room Temperature	-	Often recommended to be stored in a cool, dark place to prevent potential degradation over time.[6][9]

Note: Specific values for optical rotation and melting point can vary slightly based on the solvent and analytical conditions used by the supplier. Always refer to the supplier-specific CoA.

Synthesis and Manufacturing: From Chiral Pool to Final Product

The industrial synthesis of (R)-1-Boc-3-pyrrolidinemethanol relies on enantioselective methods to establish the critical stereocenter. While multiple routes exist, a common and efficient strategy involves the reduction of a readily available chiral precursor, (R)-1-Boc-3-pyrrolidinecarboxylic acid. This approach is favored due to the high fidelity of the reduction and the commercial availability of the starting acid.

The causality behind this choice is rooted in efficiency and stereochemical control. Starting with a resolved chiral acid avoids the need for costly and often lower-yielding asymmetric synthesis or chiral resolution steps later in the sequence. The reduction of the carboxylic acid to a primary alcohol is a well-established, high-yielding transformation.



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